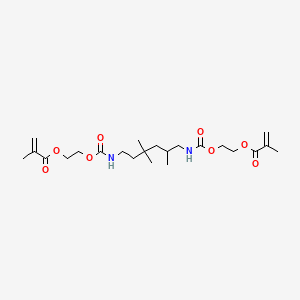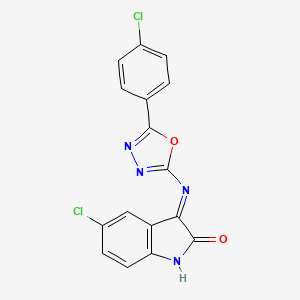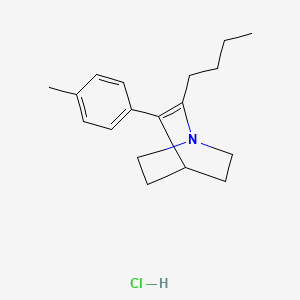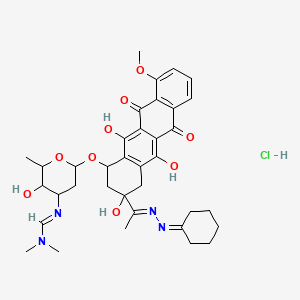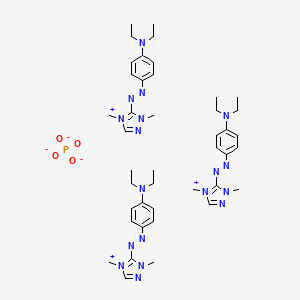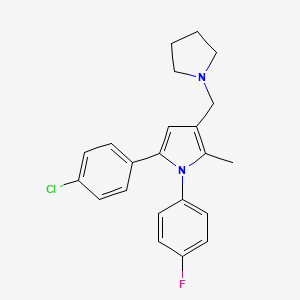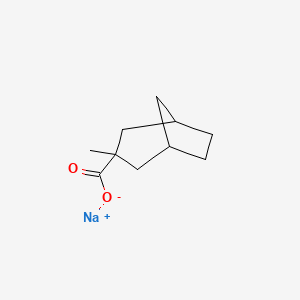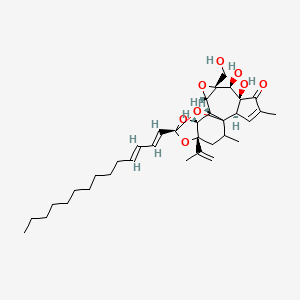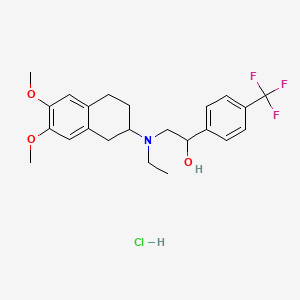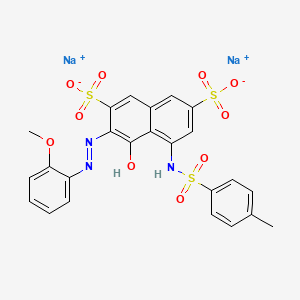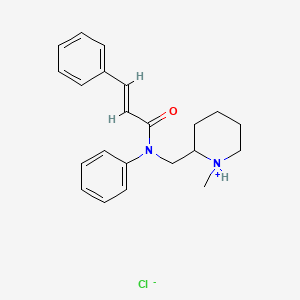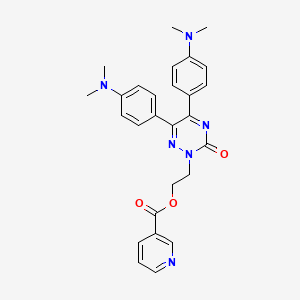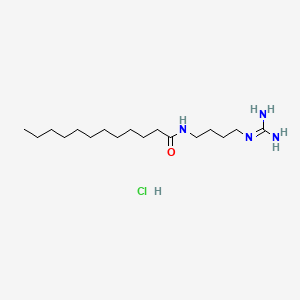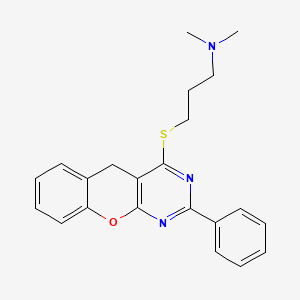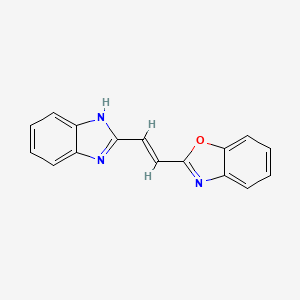
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- is a heterocyclic compound that features both benzoxazole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. Benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the reaction of 2-aminophenol with aldehydes in the presence of a catalyst like pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole structure .
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Known for its antiparasitic and antifungal properties.
Benzoxazole: Exhibits antimicrobial and anticancer activities.
Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- is unique due to its combined benzoxazole and benzimidazole moieties, which confer a broad spectrum of biological activities. This dual structure enhances its potential as a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
270247-94-4 |
|---|---|
Molekularformel |
C16H11N3O |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11N3O/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,17,18)/b10-9+ |
InChI-Schlüssel |
YRLSCLIYRVRNPL-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


